molecular formula C8H7BrO2 B1645600 2-Bromo-4-(hydroxymethyl)benzaldehyde

2-Bromo-4-(hydroxymethyl)benzaldehyde

Cat. No. B1645600
M. Wt: 215.04 g/mol
InChI Key: VRTBLSQDVNVVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07163932B2

Procedure details

To a stirring cold (−78° C.) solution of ethyl 3-bromo-4-cyanobenzoate (0.41 mol, 104 g) in THF (2.3 L was added dropwise a solution of diisobutylaluminum hydride (2.0 mol, 1.36 L; 1.5 M in toluene) over a period of 1.5 h. After addition was completed, the mixture was warmed to rt over a period of 3 h. The mixture was then cooled to 0–5° C. and 40 ml of acetone was added slowly. The mixture was then transferred via a cannula to a cold (0° C.) stirring aqueous solution of HCl (2.2 L 3 N) over a period of 1.5 h, maintaining the temperature of the aqueous solution below 30° C. After the transfer was completed, the mixture was stirred for another 0.25 h. The organic solution was separated and the aqueous was extracted twice with EtOAc (3 L). The combined organic extracts were washed with brine, dried with MgSO4 (anhyd.) and concentrated to give 74 g (83%) of the title compound as a light yellow solid.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
1.36 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 L
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[C:13]#N)[C:5](OCC)=[O:6].[H-].C([Al+]CC(C)C)C(C)C.CC(C)=[O:27].Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:10]=[CH:11][C:12]=1[CH:13]=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1C#N
Name
Quantity
1.36 L
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
2.2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for another 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0–5° C.
CUSTOM
Type
CUSTOM
Details
was then transferred via a cannula to a cold (0° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the aqueous solution below 30° C
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted twice with EtOAc (3 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4 (anhyd.)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
BrC1=C(C=O)C=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.